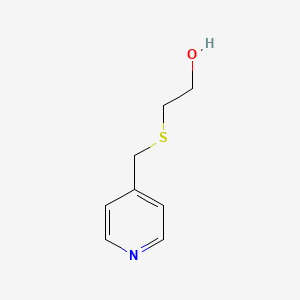
Ristianol
概要
説明
リスチアノール: は、科学研究における多様な用途で知られている生物活性化学化合物です。その独自の特性と反応性により、化学、生物学、医学、産業など、さまざまな分野で頻繁に使用されています。
準備方法
合成経路と反応条件: : リスチアノールの合成には、中間体の調製と最終生成物を含むいくつかの工程が含まれます。具体的な合成経路と反応条件は、目的の純度と収率によって異なる場合があります。 一般的な方法には、有機溶媒、触媒、および制御された温度と圧力条件の使用が含まれます .
工業的製造方法: : リスチアノールの工業的製造は、通常、大規模化学反応器と高度な精製技術を伴います。 このプロセスは、高い収率と純度を確保するために最適化されており、多くの場合、合成、分離、精製の複数の段階が含まれます .
化学反応の分析
反応の種類: : リスチアノールは、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応は、特定の用途に合わせて化合物の構造と特性を修飾するために不可欠です .
一般的な試薬と条件: : リスチアノールの反応に使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。 温度、圧力、溶媒の選択などの反応条件は、目的の結果を得るために慎重に制御されます .
主要な生成物: : リスチアノールの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 これらの生成物には、さまざまな誘導体やリスチアノールの改変形態が含まれる可能性があり、さまざまな科学的および産業的用途に役立ちます.
科学研究における用途
化学: : 化学において、リスチアノールは、他の化合物の合成における試薬および中間体として使用されます。 その独自の反応性により、新しい化学反応と材料の開発に役立ちます .
生物学: : 生物学的研究において、リスチアノールは、細胞プロセスと分子間相互作用を研究するために使用されます。 さまざまな生化学アッセイでプローブまたは阻害剤として作用することができます .
医学: その生物活性により、疾患メカニズムの研究や新しい治療法の開発の候補となっています .
産業: : 産業用途において、リスチアノールは、特殊化学品、材料、コーティングの製造に使用されます。 その汎用性と反応性により、さまざまな製造プロセスに役立ちます .
科学的研究の応用
Chemistry: : In chemistry, Ristianol is used as a reagent and intermediate in the synthesis of other compounds. Its unique reactivity makes it valuable for developing new chemical reactions and materials .
Biology: : In biological research, this compound is used to study cellular processes and molecular interactions. It can act as a probe or inhibitor in various biochemical assays .
Medicine: Its bio-active properties make it a candidate for studying disease mechanisms and developing new treatments .
Industry: : In industrial applications, this compound is used in the production of specialty chemicals, materials, and coatings. Its versatility and reactivity make it valuable for various manufacturing processes .
作用機序
リスチアノールの作用機序には、特定の分子標的および経路との相互作用が含まれます。酵素、受容体、または他のタンパク質に結合し、その活性を調節し、細胞プロセスに影響を与えることができます。 正確な分子標的と経路は、特定の用途と使用のコンテキストによって異なります .
類似化合物の比較
類似化合物: : リスチアノールに類似した化合物には、同様の構造と特性を持つ他の生物活性化学物質が含まれます。 例としては、同様の研究や産業用途に使用されている化合物があります .
独自性: : リスチアノールの独自性は、その特定の反応性と生物活性にあります。これは、幅広い用途に適しています。 さまざまな化学反応を起こし、生物学的標的に相互作用する能力は、他の化合物とは異なります .
結論
リスチアノールは、科学研究と産業における数多くの用途を持つ汎用性の高い貴重な化合物です。その独自の特性と反応性により、化学者、生物学者、医学研究者、および産業のプロフェッショナルにとって不可欠なツールとなっています。
さらに質問がある場合や詳細が必要な場合は、お気軽にお問い合わせください!
類似化合物との比較
Similar Compounds: : Similar compounds to Ristianol include other bio-active chemicals with comparable structures and properties. Examples include compounds used in similar research and industrial applications .
Uniqueness: : this compound’s uniqueness lies in its specific reactivity and bio-active properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from other compounds .
Conclusion
This compound is a versatile and valuable compound with numerous applications in scientific research and industry. Its unique properties and reactivity make it an essential tool for chemists, biologists, medical researchers, and industrial professionals.
If you have any more questions or need further details, feel free to ask!
特性
CAS番号 |
78092-65-6 |
|---|---|
分子式 |
C8H11NOS |
分子量 |
169.25 g/mol |
IUPAC名 |
2-(pyridin-4-ylmethylsulfanyl)ethanol |
InChI |
InChI=1S/C8H11NOS/c10-5-6-11-7-8-1-3-9-4-2-8/h1-4,10H,5-7H2 |
InChIキー |
OYJOLTPPSDAGJC-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1CSCCO |
正規SMILES |
C1=CN=CC=C1CSCCO |
Key on ui other cas no. |
78092-65-6 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
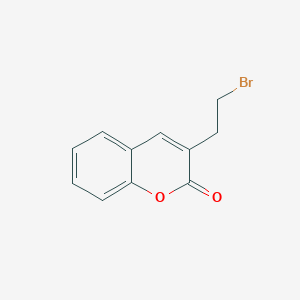
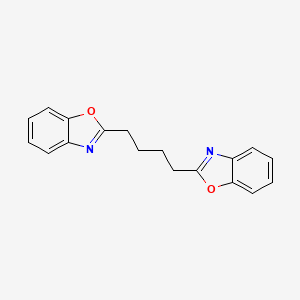
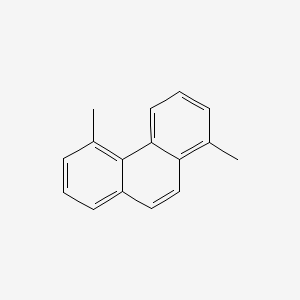
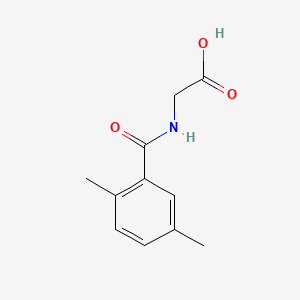
![1H-Indole-7-carboxylic acid, 3-[1-[7-[(hexadecylsulfonyl)amino]-1H-indol-3-yl]-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-](/img/structure/B1617923.png)
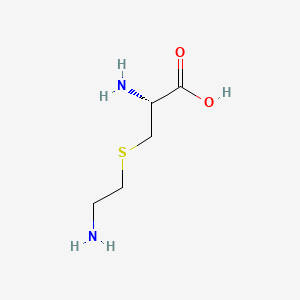
![2-Amino-5-[(1-carboxy-2-sulfanylethyl)amino]-5-oxopentanoic acid](/img/structure/B1617926.png)
![2-[(2-Acetyloxy-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1617927.png)


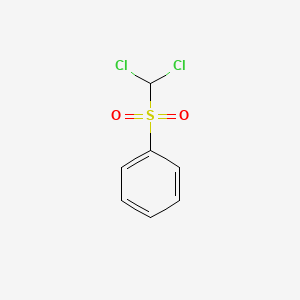

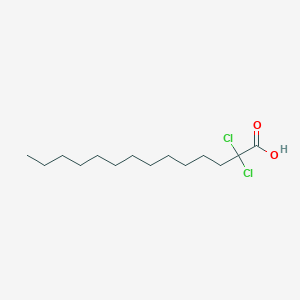
![1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene](/img/structure/B1617941.png)
